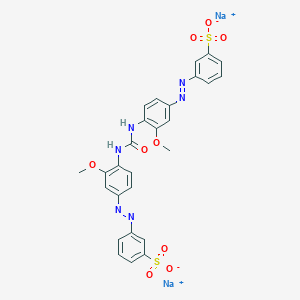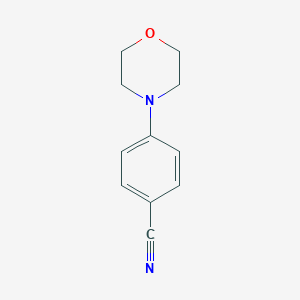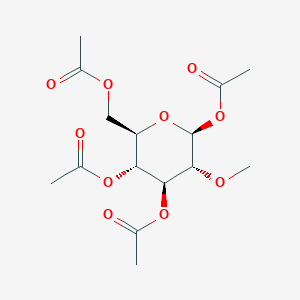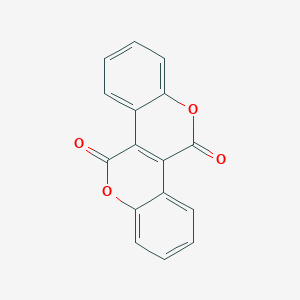
1,3-ブタジエン, 1,1,4,4-テトラデウテロ-, (E)-
概要
説明
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is a useful research compound. Its molecular formula is C4H2D4 and its molecular weight is 54.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
工業化学と材料生産
1,3-ブタジエンは、その豊富さと比較的低いコストのために化学産業において原料として使用されている . それは、微量化学物質やバルク化学物質を生成するために、いくつかの均一触媒プロセスと技術で使用される . これらの工業的に関連する1,3-ブタジエンの転換を達成するための鍵は、主に革新的な効率的な触媒の開発であった .
パラジウム触媒によるテロメリゼーション
パラジウム触媒によるテロメリゼーションは、さまざまな求核剤の同時添加による1,3-ジエンの選択的二量化を通じて、貴重な化学物質を提供する . このプロセスは、1-オクテン、1-オクタノール、およびさまざまなラクトンの合成に使用できる .
直接カルボニル化
直接カルボニル化により、カルボニル、カルボキシル、またはエステル基などの官能基を1,3-ジエンに選択的に導入することができる . このプロセスは、1,3-ブタジエンのもう1つの工業的に関連する転換である .
エポキシ化
1,3-ブタジエンのエポキシ化は、3,4-エポキシ-1-ブテンを合成するための効率的な経路として開発されてきた . このプロセスは、銀系触媒と空気酸化剤を使用する . 得られたエポキシドは、1,4-ブタンジオールに直接変換するか、熱的に2,5-ジヒドロフランに転位させることができる
特性
IUPAC Name |
1,1,4,4-tetraprotiobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-ASABIGESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(=CC=C([1H])[1H])[1H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10545-58-1 | |
| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
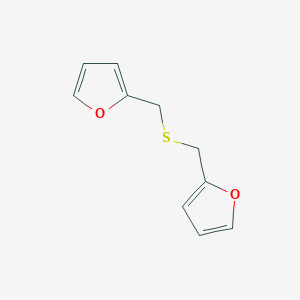

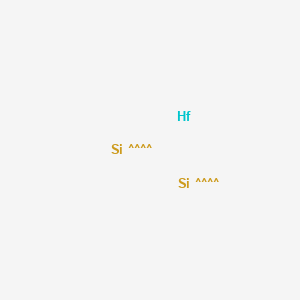



![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)

